molecular formula BH3O3 B081149 Boric acid (H310BO3) CAS No. 13813-79-1

Boric acid (H310BO3)

Cat. No.: B081149
CAS No.: 13813-79-1
M. Wt: 61.035 g/mol
InChI Key: KGBXLFKZBHKPEV-BJUDXGSMSA-N
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Description

Boric acid, also known as hydrogen borate, is a weak monobasic Lewis acid of boron. It is often found in nature as the mineral sassolite. Boric acid is commonly used in various industrial, medical, and household applications due to its antiseptic, insecticidal, and flame-retardant properties.

Mechanism of Action

Target of Action

Boric acid, also known as hydrogen borate, is a weak monobasic Lewis acid of boron . It is known to exhibit some antibacterial activity against infections such as bacterial vaginosis and candidiasis . It primarily targets biofilm formation and hyphal transformation of Candida albicans , which are critical virulence factors .

Mode of Action

Boric acid interacts with its targets through electron donor-acceptor interactions . As a Lewis acid, it forms complexes with amino- and hydroxy acids, carbohydrates, nucleotides, and vitamins . These interactions are believed to be beneficial for human health .

Biochemical Pathways

Boric acid’s mode of action affects the IL-6/JAK2/STAT3 signaling pathway modulated by AMPK . It also influences the Sema3A/PlxnA1 axis and homocysteine levels . These pathways are crucial for oxidative stress and inflammation, which are pivotal roles in various health conditions .

Pharmacokinetics

Boric acid is well absorbed on oral dosing . Its biological half-life is about 21 hours in humans and has an affinity for some tissues, especially bone . The pharmacokinetics rule out the risk of cumulative poisoning with topical preparations containing low amounts of boric acid .

Result of Action

The molecular and cellular effects of boric acid’s action include the inhibition of biofilm formation and hyphal transformation of Candida albicans . This results in the arrest of fungal growth . In addition, boric acid has been found to alleviate gastric mucosal lesions and decrease reactive oxygen species (ROS) and malondialdehyde (MDA) concentration, improving the overall oxidation state of the body while enhancing antioxidant status .

Action Environment

Boric acid’s action, efficacy, and stability can be influenced by environmental factors. For instance, its absorption and effectiveness can be affected by the pH of the medium . Moreover, its strong neutron absorption capability makes it widely used in nuclear power, military equipment, modern industry, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: Boric acid can be synthesized through the reaction of borax (sodium tetraborate decahydrate) with a mineral acid such as hydrochloric acid. The reaction is as follows:

Na2B4O710H2O+2HCl4B(OH)3+2NaCl+5H2O\text{Na}_2\text{B}_4\text{O}_7 \cdot 10\text{H}_2\text{O} + 2\text{HCl} \rightarrow 4\text{B(OH)}_3 + 2\text{NaCl} + 5\text{H}_2\text{O} Na2​B4​O7​⋅10H2​O+2HCl→4B(OH)3​+2NaCl+5H2​O

Industrial Production Methods: In industrial settings, boric acid is produced by reacting borate minerals such as colemanite or ulexite with sulfuric acid. The reaction is typically carried out at elevated temperatures to ensure complete conversion:

Ca2B6O115H2O+2H2SO43H3BO3+2CaSO4+5H2O\text{Ca}_2\text{B}_6\text{O}_{11} \cdot 5\text{H}_2\text{O} + 2\text{H}_2\text{SO}_4 \rightarrow 3\text{H}_3\text{BO}_3 + 2\text{CaSO}_4 + 5\text{H}_2\text{O} Ca2​B6​O11​⋅5H2​O+2H2​SO4​→3H3​BO3​+2CaSO4​+5H2​O

Types of Reactions:

    Dehydration: When heated, boric acid undergoes dehydration to form metaboric acid and further heating leads to the formation of boron trioxide.

H3BO3ΔHBO2+H2O\text{H}_3\text{BO}_3 \xrightarrow{\Delta} \text{HBO}_2 + \text{H}_2\text{O} H3​BO3​Δ​HBO2​+H2​O

2HBO2ΔB2O3+H2O2\text{HBO}_2 \xrightarrow{\Delta} \text{B}_2\text{O}_3 + \text{H}_2\text{O} 2HBO2​Δ​B2​O3​+H2​O

    Esterification: Boric acid reacts with alcohols to form borate esters.

H3BO3+3ROHB(OR)3+3H2O\text{H}_3\text{BO}_3 + 3\text{ROH} \rightarrow \text{B(OR)}_3 + 3\text{H}_2\text{O} H3​BO3​+3ROH→B(OR)3​+3H2​O

Common Reagents and Conditions:

    Dehydration: Elevated temperatures (above 100°C).

    Esterification: Alcohols (e.g., methanol, ethanol) and acidic conditions.

Major Products:

    Dehydration: Metaboric acid (HBO₂) and boron trioxide (B₂O₃).

    Esterification: Borate esters (B(OR)₃).

Chemistry:

    Catalysis: Boric acid is used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Buffer Solutions: It is used in buffer solutions to maintain pH stability in chemical reactions.

Biology:

    Antiseptic: Boric acid is used as an antiseptic for minor cuts and burns.

    Insecticide: It is effective against various insects, including ants and cockroaches.

Medicine:

    Eye Wash: Boric acid solutions are used as an eye wash to cleanse and soothe irritated eyes.

    Antifungal: It is used in the treatment of fungal infections, particularly in the form of boric acid suppositories.

Industry:

    Flame Retardant: Boric acid is used as a flame retardant in textiles and plastics.

    Glass Manufacturing: It is used in the production of borosilicate glass, which is known for its thermal resistance.

Comparison with Similar Compounds

    Boron Trioxide (B₂O₃): A product of boric acid dehydration, used in glass and ceramics manufacturing.

    Sodium Borate (Na₂B₄O₇):

    Boron Nitride (BN): Used in high-temperature equipment and as a lubricant.

Uniqueness of Boric Acid:

    Versatility: Boric acid’s wide range of applications, from household uses to industrial processes, sets it apart from other boron compounds.

    Mildness: Its mild antiseptic properties make it suitable for medical and cosmetic applications, unlike the more reactive boron trioxide.

Properties

IUPAC Name

trihydroxy(10B)borane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/BH3O3/c2-1(3)4/h2-4H/i1-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGBXLFKZBHKPEV-BJUDXGSMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[10B](O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

BH3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20893936
Record name Boric acid (H310BO3)
Source EPA DSSTox
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Molecular Weight

61.035 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13813-79-1
Record name Boric acid (H310BO3)
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boric acid (H310BO3)
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Record name Boric acid (H310BO3)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [10B]orthoboric acid
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Synthesis routes and methods I

Procedure details

The PCR was monitored by agarose gel electrophoresis as follows: A 1.5% agarose (FMC Bioproducts) electrophoresis gel in tris-borate EDTA (“TBE”) 1× buffer (89 mM Tris-borate (Fisher Biotech), 89 mM boric acid (Mallinckrodt) and 2 mM EDTA (Mallinckrodt)) was prepared. Five to ten microliters of PCR products were loaded onto the gel with 1 μl dye 10× (0.5% bromophenol blue (Sigma), 0.5% Xylene cyanol (Gibco-BRL), 40% (w/v) sucrose (IBI) in water). Electrophoresis was run in TBE 1× at 120 V for 45 minutes. The gel was stained with ethidium bromide (10 μg/ml, Sigma) for 5 minutes. PCR products were visualized with ultraviolet light.
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Synthesis routes and methods II

Procedure details

Another process to obtain boric acid starting from minerals containing calcium, sodium and boron, such as ulexite, is described by Werner Janik et al in the Polish Pat. No. 218,576, issued Sept. 26, 1979 appearing in German publication No. 3,029,349, issued on Apr. 16, 1981. It includes the manufacture of boric acid from Peruvian ulexite by heating said ulexite in 96% sulfuric acid in an amount sufficient to precipitate calcium sulfate, resulting in a suspension of calcium sulfate in a solution of boric acid plus other secondary products. The calcium sulfate is separated from the solution and is then treated with ion exchange apparatus in order to obtain the boric acid by acidification, crystallization and purification.
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Synthesis routes and methods III

Procedure details

207.6 Grams (2.0 mols) of trimethyl borate was added to 522 g (3.0 mols) of diethylene glycol monomethacrylate. The mixture was heated to 60° C. with stirring in a dry air atmosphere. The mixture was kept at 60° C. for 1 hour, followed by heating to 75° C. After the temperature reached 75° C., the pressure in the system was gradually reduced. The system was kept at a pressure of 2.67 kPa (20 mmHg) or lower for 6 hours to remove volatile matters produced with progress of ester interchange reaction of boric acid and excess trimethyl borate, followed by filtration to obtain 515 g of a polymerizable boron-containing compound H (an esterification product of boric acid with diethylene glycol monomethacrylate) represented by the formula (2). An infrared absorption spectrum of the resulting polymerizable boron-containing compound H was measured to confirm that the absorption band originating from hydroxyl group at 3300 cm−1 disappeared.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Boric acid (H310BO3)
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Customer
Q & A

Q1: What is significant about using Boron-10 enriched Boric acid as a starting material in this synthesis?

A1: Using Boron-10 enriched Boric acid (H310BO3) as the starting material is crucial because it allows for the direct synthesis of Boron-10 enriched polyhedral boranes [, ]. These compounds have various applications, including their potential use in Boron Neutron Capture Therapy (BNCT), a cancer treatment modality.

Q2: What are the key steps involved in converting Boric acid (H310BO3) to Boron-10 enriched pentaborane(9) (10B5H9)?

A2: The synthesis involves a multi-step process:

    Q3: How is 10B5H9 further utilized in the synthesis of anti-10B18H22?

    A3: 10B5H9 undergoes a cage expansion reaction when treated with either NaH or tert-butyllithium (t-BuLi) in a 2:1 molar ratio. This generates [M]10B9H14, which then participates in a redox reaction with anhydrous NiCl2 in n-hexane. This final step produces the fused cage compound anti-10B18H22 as the sole solid borane product with a yield of 42% [, ].

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